
N-(2-(1H-indol-1-yl)ethyl)pivalamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Indole derivatives are versatile and common nitrogen-based heterocyclic scaffolds that are frequently used in the synthesis of various organic compounds . They are found in many important synthetic drug molecules and bind with high affinity to multiple receptors, making them useful in developing new derivatives .
Synthesis Analysis
Indole derivatives can be synthesized using a variety of methods. For example, a one-pot, three-component Fischer indolisation–N-alkylation protocol has been developed for the synthesis of 1,2,3-trisubstituted indoles .
Molecular Structure Analysis
Indole is also known as benzopyrrole, which contains a benzenoid nucleus and has 10 π-electrons (two from the lone pair on nitrogen and double bonds provide eight electrons), making them aromatic in nature .
Chemical Reactions Analysis
Indole derivatives can participate in a variety of chemical reactions. For example, electrophilic substitution occurs readily on indole due to excessive π-electrons delocalization .
Physical and Chemical Properties Analysis
The physical and chemical properties of indole derivatives can vary widely. Generally, they are crystalline and colorless in nature with specific odors .
Aplicaciones Científicas De Investigación
Chemical Synthesis and Reactivity
One study explored the lithiation of N-[2-(4-methoxyphenyl)ethyl]pivalamide, which, under specific conditions, allows for high yields of products involving ring substitution. This unexpected finding highlights the compound's potential in creating ortho-substituted products, offering insights into new synthetic pathways for related indole derivatives (Smith, El‐Hiti, & Alshammari, 2012).
Pharmacological Applications
Another significant application is in pharmacology , where derivatives of N-(2-(1H-indol-1-yl)ethyl)pivalamide, such as N-[4-[2-(2-amino-3,4-dihydro-4-oxo-7H-pyrrolo[2,3-d]pyrimidin-5- yl)ethyl]benzoyl]-L-glutamic acid, have been identified as inhibitors of thymidylate synthase . This enzyme is a target for antitumor agents, suggesting that derivatives of this compound could be promising candidates for cancer therapy (Taylor et al., 1992).
Material Science and Molecular Docking
Research on carboxamide derivatives with potential anticancer activity highlighted the electronic structure and reactivity of such compounds. Studies including conformational analysis, docking, and molecular dynamics simulations revealed insights into the bioactivity of these molecules, suggesting applications in drug design and material science (Al-Otaibi et al., 2022).
Biophysical and Biochemical Studies
In biophysical and biochemical contexts, studies on pivaloyl‐L‐prolyl‐α‐aminoisobutyryl‐N‐methylamide demonstrated the importance of intramolecular hydrogen bonding and the existence of β-turns. This provides valuable information on the structural behavior of pivalamide derivatives in biological systems (Prasad, Balaram, & Balaram, 1982).
Enzyme Inhibition for Therapeutic Applications
The synthesis of novel indole-based hybrid scaffolds with N-(substituted-phenyl)butanamides has shown potent urease inhibitory activity . This suggests applications in treating diseases where urease activity contributes to pathology, offering a new avenue for therapeutic agent development (Nazir et al., 2018).
Mecanismo De Acción
Target of Action
N-(2-(1H-indol-1-yl)ethyl)pivalamide, an indole derivative, is known to bind with high affinity to multiple receptors . Indole derivatives are found in many important synthetic drug molecules, which have led to the development of new useful derivatives .
Mode of Action
The interaction of this compound with its targets results in a variety of biological activities. These include antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . The compound’s mode of action involves its interaction with these targets, leading to these diverse biological effects.
Biochemical Pathways
This compound affects various biochemical pathways due to its broad-spectrum biological activities. The affected pathways and their downstream effects contribute to its antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Result of Action
The molecular and cellular effects of this compound’s action are diverse, given its broad-spectrum biological activities. For instance, its antiviral activity could result from inhibitory activity against specific viruses . Its anti-inflammatory and analgesic activities could be compared with those of known anti-inflammatory drugs .
Direcciones Futuras
Propiedades
IUPAC Name |
N-(2-indol-1-ylethyl)-2,2-dimethylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O/c1-15(2,3)14(18)16-9-11-17-10-8-12-6-4-5-7-13(12)17/h4-8,10H,9,11H2,1-3H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKCOISMINNNSAT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)NCCN1C=CC2=CC=CC=C21 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
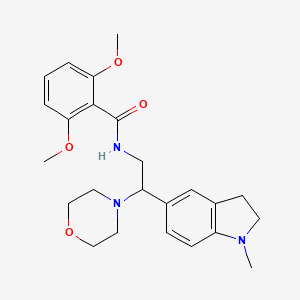
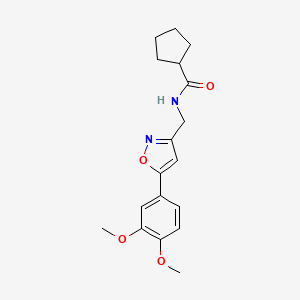
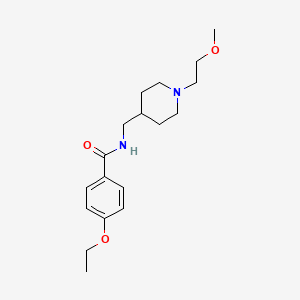
![(E)-3-[2,5-dimethyl-1-(1,2,4-triazol-4-yl)pyrrol-3-yl]prop-2-enoic acid](/img/structure/B2581505.png)

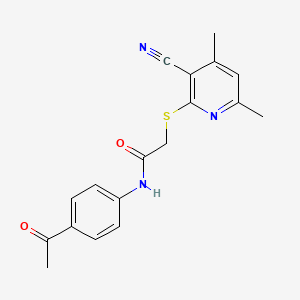
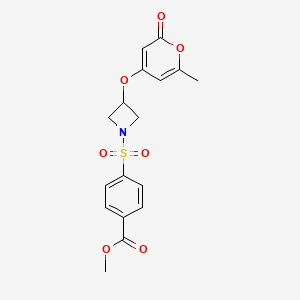
![N-(benzo[d]thiazol-2-yl)-5-(4-methoxyphenyl)oxazole-2-carboxamide](/img/structure/B2581513.png)

![2-ethoxy-N-(2-(5-(4-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide](/img/structure/B2581519.png)
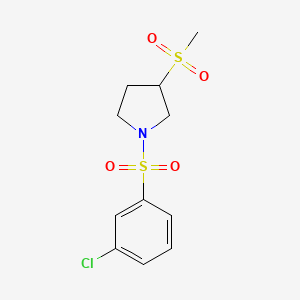
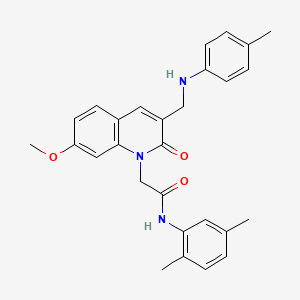
![3,4-dimethoxy-N-(2-(4-(4-phenylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide](/img/structure/B2581522.png)
![4-chloro-N-(1-(3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-N-methylbenzenesulfonamide](/img/structure/B2581524.png)
